2-(3,4-Difluorophenyl)-1-[4-hydroxy-4-(pyridin-2-ylmethyl)piperidin-1-yl]ethanone
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Overview
Description
2-(3,4-Difluorophenyl)-1-[4-hydroxy-4-(pyridin-2-ylmethyl)piperidin-1-yl]ethanone is a complex organic compound characterized by its unique structure, which includes a difluorophenyl group, a hydroxyl group, a pyridinylmethyl group, and a piperidinyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Difluorophenyl)-1-[4-hydroxy-4-(pyridin-2-ylmethyl)piperidin-1-yl]ethanone typically involves multiple steps, starting with the preparation of the difluorophenyl group. This can be achieved through halogenation reactions, where a phenyl ring is treated with fluorinating agents to introduce fluorine atoms at the 3 and 4 positions.
Industrial Production Methods
In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: : The compound can be reduced to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: : The fluorine atoms on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable solvents.
Major Products Formed
Oxidation: : Formation of ketones or carboxylic acids.
Reduction: : Formation of alcohols or alkanes.
Substitution: : Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential biological activity. It may interact with various biomolecules, influencing cellular processes and signaling pathways.
Medicine
The compound has shown promise in medicinal chemistry, where it is evaluated for its therapeutic potential. It may be used as a lead compound for developing new drugs targeting specific diseases.
Industry
In the industrial sector, the compound is utilized in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism by which 2-(3,4-Difluorophenyl)-1-[4-hydroxy-4-(pyridin-2-ylmethyl)piperidin-1-yl]ethanone exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Difluorophenyl)oxirane: : Similar in having a difluorophenyl group but differs in the presence of an oxirane ring.
2-Amino-4-(3,4-difluorophenyl)thiazole: : Contains a thiazole ring and an amino group, differing from the piperidinyl ring in the target compound.
Uniqueness
2-(3,4-Difluorophenyl)-1-[4-hydroxy-4-(pyridin-2-ylmethyl)piperidin-1-yl]ethanone is unique due to its combination of functional groups and structural features, which provide distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-(3,4-difluorophenyl)-1-[4-hydroxy-4-(pyridin-2-ylmethyl)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N2O2/c20-16-5-4-14(11-17(16)21)12-18(24)23-9-6-19(25,7-10-23)13-15-3-1-2-8-22-15/h1-5,8,11,25H,6-7,9-10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSFRDRUXSIHDLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CC2=CC=CC=N2)O)C(=O)CC3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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